4-(4-Chlorobenzoyl)benzaldehyde
Description
4-(4-Chlorobenzoyl)benzaldehyde is a benzaldehyde derivative featuring a 4-chlorobenzoyl group attached to the para position of the benzaldehyde ring. This compound combines the reactive aldehyde functional group with a chlorinated aromatic ketone moiety, making it a versatile intermediate in organic synthesis and pharmaceutical applications.
The synthesis of 4-(4-Chlorobenzoyl)benzaldehyde likely involves Friedel-Crafts acylation or coupling reactions, similar to pathways described for other benzaldehyde derivatives (e.g., thiosemicarbazide and styryl-based compounds) . Its applications span drug development, material science (e.g., fluorescence studies in solid matrices), and agrochemical synthesis .
Properties
Molecular Formula |
C14H9ClO2 |
|---|---|
Molecular Weight |
244.67 g/mol |
IUPAC Name |
4-(4-chlorobenzoyl)benzaldehyde |
InChI |
InChI=1S/C14H9ClO2/c15-13-7-5-12(6-8-13)14(17)11-3-1-10(9-16)2-4-11/h1-9H |
InChI Key |
MZQRKHXIVSGDEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Electron Effects : The 4-chlorobenzoyl group in 4-(4-Chlorobenzoyl)benzaldehyde introduces strong electron-withdrawing effects, enhancing electrophilic reactivity at the aldehyde group compared to 4-Chlorobenzaldehyde. This property is critical in nucleophilic addition reactions .
Fluorescence Properties : Unlike 4-Benzyloxybenzaldehyde, which is used in solvatochromic dyes for fluorescence studies, 4-(4-Chlorobenzoyl)benzaldehyde’s extended conjugation may shift absorption/emission spectra, though this remains unexplored in the evidence .
Pharmaceutical Relevance: 4-(4-Chlorobenzoyl)benzaldehyde derivatives are linked to fenofibrate-related impurities, emphasizing their role in quality control during drug synthesis .
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